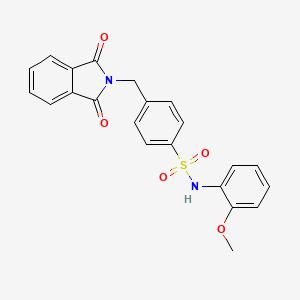

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxyphenyl group, and a dioxoisoindolinyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dioxoisoindolinyl moiety: This can be achieved by the reaction of phthalic anhydride with an amine to form the isoindolinone structure.

Attachment of the benzenesulfonamide group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

Methoxyphenyl group introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity

The compound features:

-

A benzenesulfonamide core with a 2-methoxyphenyl substituent.

-

A 1,3-dioxoisoindolin-2-ylmethyl group at the para position of the benzene ring.

-

Potential reactivity at the sulfonamide nitrogen, phthalimide carbonyl groups, and aromatic rings.

Hydrolysis of the Phthalimide Moiety

The 1,3-dioxoisoindolin-2-yl group can undergo hydrolysis under acidic or basic conditions, yielding a dicarboxylic acid derivative.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Phthalimide ring opening | NaOH (1–3 M), H<sub>2</sub>O/MeOH, 65°C | 2-(Carboxymethyl)benzoic acid derivative |

Example :

In analogous compounds, hydrolysis of the phthalimide group with NaOH produced 2-(carboxymethyl)benzoic acid intermediates, which could further react to form amides or esters .

Sulfonamide Functionalization

The sulfonamide group (-SO<sub>2</sub>NH-) participates in alkylation, acylation, or displacement reactions.

Example :

The sulfonamide nitrogen in structurally similar compounds underwent alkylation with propargyl bromide in the presence of K<sub>2</sub>CO<sub>3> and DMF to yield N-propargyl derivatives .

Electrophilic Aromatic Substitution

The benzene rings may undergo substitution, though steric hindrance from bulky substituents (e.g., phthalimide-methyl group) limits reactivity.

| Reaction | Conditions | Position | Source |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to -SO<sub>2</sub>NH- | |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Ortho/para to -OCH<sub>3</sub> |

Note : The methoxy group (-OCH<sub>3</sub>) is ortho/para-directing, while the sulfonamide group directs electrophiles to the meta position .

Cross-Coupling Reactions

The methylene linker (-CH<sub>2</sub>-) between the benzene and phthalimide groups allows functionalization via coupling.

Example :

Propargyl phthalimide derivatives were synthesized via Sonogashira coupling using Pd/C and CuI catalysts .

Deprotection and Reductive Cleavage

The phthalimide group can act as a protecting group for amines, removable via hydrazinolysis.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Hydrazinolysis | NH<sub>2</sub>NH<sub>2</sub>, EtOH, 60°C | Primary amine derivative |

Example :

Hydrazine-mediated cleavage of phthalimide moieties in related compounds generated primary amines, which were further functionalized .

Stability and Degradation

-

The phthalimide group is sensitive to oxidative degradation , as observed in intermediates with 1,4-diaminonaphthalene scaffolds .

-

Stability under acidic conditions (e.g., HCl in dioxane) is moderate, enabling selective deprotection without compromising the sulfonamide .

Spectroscopic Characterization

Key spectral data for related compounds include:

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of specific precursors under controlled conditions. For instance, a method involves using potassium carbonate and tosyl chloride in dichloromethane to achieve the desired product .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-[[4-(2-hydroxyethyl)phenyl]methyl]-1H-isoindole-1,3(2H)-dione | Dry CH₂Cl₂, 0 °C | Formation of tosylate |

| 2 | Potassium carbonate | Stirred at elevated temperature | Product purification via silica gel chromatography |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Isoindole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. These compounds may induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. The sulfonamide group is known for its activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicate that the compound can effectively bind to enzymes involved in metabolic processes, potentially leading to the development of novel therapeutic agents .

Case Studies

Several case studies have documented the effects of isoindole derivatives on specific diseases:

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of isoindole derivatives on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting potential use as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial pathogens. Results indicated that it inhibited the growth of several strains, supporting its role as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological system .

Comparación Con Compuestos Similares

Similar Compounds

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-phenylbenzenesulfonamide: Similar structure but lacks the methoxy group.

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-hydroxyphenyl)benzenesulfonamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.

Actividad Biológica

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.43 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor effects.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways that are crucial for cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound may inhibit carbonic anhydrase II (CA II), an enzyme involved in regulating pH and fluid balance in tissues. The inhibition of CA II can lead to various physiological effects, including alterations in tumor microenvironments and enhanced efficacy of anticancer therapies .

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and glioma cells. The mechanism behind this activity often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against certain strains of bacteria, indicating potential applications in treating infections .

Case Studies

- Study on Carbonic Anhydrase Inhibition : A study published in De Gruyter demonstrated that this compound effectively inhibited CA II with a binding affinity that suggests potential therapeutic applications in conditions like glaucoma and edema .

- Cytotoxicity Assays : In vitro cytotoxicity assays showed that the compound significantly reduced cell viability in breast cancer cell lines when compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment strategies .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Isoindole ring | Anticancer |

| Compound B | Sulfonamide group | Antimicrobial |

| This compound | Dioxoisoindole + Sulfonamide | Anticancer, Antimicrobial |

Propiedades

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-29-20-9-5-4-8-19(20)23-30(27,28)16-12-10-15(11-13-16)14-24-21(25)17-6-2-3-7-18(17)22(24)26/h2-13,23H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZZBKXKRSERQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.